Stereochemical Identity: The (S)-Enantiomer as a Negative Control for AZD5904 (R-Enantiomer) MPO Pharmacology
The (S)-enantiomer (CAS 618913-31-8) serves as the stereochemically matched negative control for AZD5904 (CAS 618913-30-7; R-enantiomer; TX4). The primary literature defining the 2-thioxanthine MPO inhibitor class explicitly specifies that the active, resolved enantiomer is the (R)-form (TX4), listing it as 3-[[(2R)-tetrahydrofuran-2-yl]methyl]-2-thioxo-7H-purin-6-one . The corresponding racemate (TX3) demonstrated efficacy in reducing inflammation-site MPO activity in mice in vivo following oral administration (20–180 μmol/kg), with 10- to 19-fold selectivity over lactoperoxidase (LPO) and thyroid peroxidase (TPO), and >70-fold selectivity over a broad panel of enzymes, ion channels, and receptors . The absence of the (S)-enantiomer from all reported IC50 determinations, selectivity panels, and in vivo efficacy studies in the seminal JBC 2011 publication indicates that the stereochemical preference of the MPO active site strongly discriminates against the (S)-configuration, making CAS 618913-31-8 the appropriate inactive or substantially less active control for experiments employing AZD5904 .
| Evidence Dimension | Stereochemical assignment and pharmacological characterization status |
|---|---|
| Target Compound Data | (S)-enantiomer: No peer-reviewed MPO IC50 data available; excluded from all reported potency determinations in the foundational 2-thioxanthine MPO inhibitor publication |
| Comparator Or Baseline | AZD5904 (R-enantiomer, CAS 618913-30-7, TX4): IC50 = 140–200 nM (human MPO chlorination assay); extensively characterized for potency, selectivity, and in vivo efficacy |
| Quantified Difference | Qualitative difference: the (R)-enantiomer is a fully characterized potent inhibitor; the (S)-enantiomer is pharmacologically uncharacterized against MPO in primary literature, consistent with stereochemical exclusion from the MPO active site |
| Conditions | Human MPO chlorination assay (10 nM MPO, 140 mM NaCl, 5 mM taurine, 50 μM H2O2, pH 7.4, 21°C); murine in vivo peritonitis model (racemate TX3, 20–180 μmol/kg p.o.) |
Why This Matters
Procurement of the (S)-enantiomer as a stereochemically defined negative control enables rigorous interpretation of AZD5904-mediated pharmacological effects and prevents false attribution of MPO-dependent phenotypes.
- [1] Tidén AK, Sjögren T, Svensson M, et al. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation. J Biol Chem. 2011;286(43):37578-37589. doi:10.1074/jbc.M111.266981 View Source
- [2] IUPHAR/BPS Guide to Immunopharmacology. AZD5904 Ligand Page. Ligand ID: 7728. Accessed 2026. View Source
